![molecular formula C14H13NO3S B2385864 N-(2-(methylsulfonyl)phenyl)benzamide CAS No. 73153-48-7](/img/structure/B2385864.png)
N-(2-(methylsulfonyl)phenyl)benzamide
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Overview
Description
N-(2-(methylsulfonyl)phenyl)benzamide, commonly known as MSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of benzamide compounds and is primarily used in laboratory experiments to study its mechanism of action and biochemical effects.
Scientific Research Applications
Antibacterial Activity
“N-(2-(methylsulfonyl)phenyl)benzamide” derivatives have been synthesized and investigated for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Hybrid Antimicrobials
These compounds represent a promising antibacterial therapeutic strategy as hybrid antimicrobials that combine the effect of two or more agents . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biological Potential of Indole Derivatives
Indole derivatives, which include “N-(2-(methylsulfonyl)phenyl)benzamide”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Novel Benzamide Compounds
“N-(2-(methylsulfonyl)phenyl)benzamide” can be used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Safety and Hazards
The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .
Mechanism of Action
Target of Action
The primary targets of N-(2-(methylsulfonyl)phenyl)benzamide Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(methylsulfonyl)phenyl)benzamide may also interact with various biological targets.
Mode of Action
The exact mode of action of N-(2-(methylsulfonyl)phenyl)benzamide It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(methylsulfonyl)phenyl)benzamide Similar compounds have been found to possess various biological activities, suggesting that n-(2-(methylsulfonyl)phenyl)benzamide may also influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(2-(methylsulfonyl)phenyl)benzamide Similar compounds have been found to possess various biological activities, suggesting that n-(2-(methylsulfonyl)phenyl)benzamide may also have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(2-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZCQGXCSIBZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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